2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide
Overview
Description
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
this compound acts as an inhibitor of the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, which results in the suppression of Th2 cell differentiation .
Biochemical Pathways
The compound affects the Th2 cell differentiation pathway . By inhibiting the interaction between GATA3 and SOX4, it suppresses Th2 cell differentiation without impairing Th1 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines .
Result of Action
The result of the compound’s action is the significant suppression of Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines , which can have various effects on the immune response.
Biochemical Analysis
Biochemical Properties
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction rates and outcomes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These changes can result in altered cellular behaviors, such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological activity and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential chronic effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific metabolic pathways or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of different metabolites. These interactions can affect metabolic fluxes and alter the levels of specific metabolites, which can have downstream effects on cellular processes and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-amino-N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-5-8-13(3,14)12(17)15-9-11-7-6-10(2)16(11)4/h6-7H,5,8-9,14H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJOUGANPLJHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)NCC1=CC=C(N1C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.